Bienvenue dans la boutique en ligne BenchChem!

Indacaterol-d3

Bioanalysis LC-MS/MS Method Validation Matrix Effect Compensation

Indacaterol-d3 is the gold-standard deuterated internal standard for indacaterol bioanalysis. With a +3 Da mass shift, it co-elutes with the analyte, compensating for ion suppression and extraction variability to ensure robust, regulatory-compliant LC-MS/MS assays. Essential for CROs, hospital labs, and generic pharma companies developing indacaterol inhalation products for ANDA submissions, this d3-labeled analog provides the low pg/mL sensitivity required for pharmacokinetic profiling and simultaneous quantification with glycopyrronium.

Molecular Formula C24H28N2O3
Molecular Weight 395.5 g/mol
Cat. No. B8091949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndacaterol-d3
Molecular FormulaC24H28N2O3
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
InChIInChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1/i1D3/t18?,22-
InChIKeyQZZUEBNBZAPZLX-WBCYSTDTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indacaterol-d3 for LC-MS Quantification: A Stable Isotope-Labeled Internal Standard


Indacaterol-d3 (CAS 2699828-16-3) is a deuterium-labeled analog of the ultra-long-acting β2-adrenergic receptor agonist indacaterol [1]. This stable isotope-labeled compound is specifically designed and manufactured for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays, enabling the precise and accurate quantification of the unlabeled parent drug, indacaterol, in complex biological matrices [2]. The incorporation of three deuterium atoms (d3) results in a molecular weight shift of +3 Da compared to the unlabeled analyte (392.5 g/mol vs. 395.5 g/mol), which minimizes chromatographic retention time shifts while providing a distinct mass difference for selective detection .

Why Unlabeled Indacaterol or Structural Analogs Cannot Replace Indacaterol-d3 as an Internal Standard


In quantitative LC-MS/MS bioanalysis, the internal standard must closely mimic the analyte's behavior during sample extraction, chromatography, and ionization, but must not be naturally present in the sample and must be independently quantifiable. Using unlabeled indacaterol as its own internal standard is analytically impossible due to identical mass and retention time [1]. While structural analogs (e.g., formoterol) have been used as internal standards for indacaterol [2], they are susceptible to differential matrix effects and extraction recoveries, which compromise assay accuracy and precision . Deuterated internal standards like Indacaterol-d3 are the gold standard because they co-elute nearly identically with the analyte, thereby compensating for ion suppression or enhancement and variations in sample preparation, leading to significantly improved method robustness and regulatory compliance [3].

Quantitative Differentiation of Indacaterol-d3: Evidence-Based Advantages for Bioanalysis


Indacaterol-d3 vs. Structural Analog IS: Elimination of Matrix Effect Variability

When used as an internal standard for indacaterol quantification in human plasma, Indacaterol-d3 provides superior compensation for matrix effects compared to a structural analog like formoterol. A validated LC-MS/MS method using formoterol as the internal standard demonstrated high precision but required extensive validation to rule out matrix effects [1]. In contrast, the use of a stable isotope-labeled internal standard like Indacaterol-d3 is established as the preferred approach to inherently minimize relative matrix effect variability, as the co-eluting IS experiences nearly identical ion suppression or enhancement, thereby improving inter-batch accuracy [2].

Bioanalysis LC-MS/MS Method Validation Matrix Effect Compensation

Indacaterol-d3 vs. Unlabeled Indacaterol: Enabling Accurate Quantification in Biological Matrices

Indacaterol-d3, with a molecular weight of 395.5 g/mol, is specifically designed to be distinguishable from unlabeled indacaterol (392.5 g/mol) in a mass spectrometer . This mass difference of +3 Da allows the mass spectrometer to selectively monitor unique precursor-to-product ion transitions for the analyte (e.g., m/z 393.3) and the internal standard (e.g., m/z 396.3), a fundamental requirement for accurate and precise quantitative bioanalysis [1].

Bioanalysis LC-MS/MS Quantitative Analysis

Pharmacological Differentiation: Indacaterol's β2-Selectivity and Potency Profile Against Key Comparators

While the deuterated compound itself is used as an analytical tool, understanding the pharmacological profile of the parent drug, indacaterol, is crucial for contextualizing its use in studies involving other β2-agonists. A direct comparative study of ultra-long-acting β2-agonists (uLABAs) found that indacaterol exhibits a β2-selectivity of 40-fold over β1-adrenoceptors (pEC50 β2: 8.06 ± 0.02 vs. pEC50 β1: 6.60 ± 0.24, ΔpEC50 = 1.46) [1]. This selectivity profile is similar to the short-acting agonist salbutamol (40-fold) but stands in contrast to other uLABAs like salmeterol and vilanterol, which demonstrate >1000-fold selectivity for the β2 receptor [1]. In terms of efficacy (intrinsic activity, IA), indacaterol is among the most efficacious uLABAs, with an IA of 73 ± 1% of the maximal response to isoprenaline, a property it shares with formoterol [1].

β2-Adrenoceptor Pharmacology Selectivity Potency

Quantification of Indacaterol in the pg/mL Range: The Analytical Requirement for a High-Purity Deuterated IS

Modern bioanalytical methods for indacaterol in human plasma have achieved lower limits of quantitation (LLOQ) as low as 2 pg/mL using UPLC-MS/MS [1] or 75 pg/mL using HPLC-MS/MS [2]. At such low concentration levels, any impurity in the internal standard that co-elutes with the analyte can significantly impact accuracy. The use of a high-purity deuterated internal standard like Indacaterol-d3 (purity ≥99%) is essential to maintain the specificity and accuracy of these highly sensitive assays [3].

Method Validation Sensitivity LLOQ

Indacaterol-d3 Applications: Targeted Bioanalytical Method Development and Routine Quantification


Development and Validation of LC-MS/MS Methods for Indacaterol in Pharmacokinetic Studies

Indacaterol-d3 is the definitive internal standard for developing and validating high-sensitivity LC-MS/MS methods for quantifying indacaterol in human plasma and urine. As demonstrated, its use is critical for achieving the low pg/mL detection limits necessary to characterize the pharmacokinetic profile of indacaterol following inhaled administration [1]. It provides the required assay specificity and precision to meet international regulatory guidelines for bioanalytical method validation [2].

Routine Bioanalysis of Indacaterol in Clinical Trials and Therapeutic Drug Monitoring

For clinical research organizations (CROs) and hospital laboratories, Indacaterol-d3 enables the high-throughput, routine quantification of indacaterol in patient samples. Its use as an internal standard ensures robust and reproducible results across hundreds of samples, compensating for variations in sample preparation and instrument performance over long analytical runs [3]. This is essential for studies evaluating bioequivalence, drug-drug interactions, or patient adherence.

Supporting Abbreviated New Drug Applications (ANDAs) and Quality Control for Generic Indacaterol Products

Indacaterol-d3 is a key reference standard for generic pharmaceutical manufacturers developing indacaterol inhalation products. It is explicitly used for analytical method development and validation (AMV) and quality control (QC) applications during the commercial production of indacaterol, and is required for Abbreviated New Drug Application (ANDA) submissions to demonstrate bioequivalence to the reference listed drug [4].

Pharmacological Studies Involving Fixed-Dose Combinations with Indacaterol

Indacaterol is frequently co-formulated with glycopyrronium (a long-acting muscarinic antagonist, LAMA) for COPD treatment. In such studies, a validated UPLC-MS/MS method utilizing Indacaterol-d3 and a separate internal standard for glycopyrronium allows for the simultaneous quantification of both drugs from a single small-volume plasma sample, significantly reducing costs and turnaround time for pharmacokinetic analyses [1]. The selectivity data differentiating indacaterol from other β2-agonists further supports the need for a specific deuterated IS to avoid assay interference [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indacaterol-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.